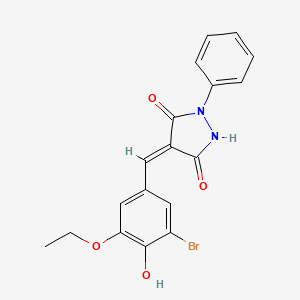![molecular formula C16H13N3O2S B6076080 (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B6076080.png)
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a phenyl group, and a hydroxyphenylmethylidenehydrazinylidene moiety, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a Schiff base intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate to yield the final thiazolidinone compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and may require the presence of a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
The compound (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The azomethine (C=N) bond can be reduced to form the corresponding amine.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one is studied for its potential antimicrobial and anticancer activities. It has been shown to inhibit the growth of certain bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs. Additionally, its anticancer activity is of interest for the design of novel chemotherapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatile reactivity makes it a valuable component in various chemical manufacturing processes.
作用機序
The mechanism of action of (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
- (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one
- (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one
- (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-propyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of both phenyl and hydroxyphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiazolidinone derivatives.
特性
IUPAC Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-13-8-6-11(7-9-13)10-17-19-16-18-15(21)14(22-16)12-4-2-1-3-5-12/h1-10,14,20H,(H,18,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXJEGMLVKCGQM-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-Amino-N'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B6076013.png)



![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)
![2-methoxy-6-[(Z)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B6076054.png)
![2-(1-(3-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6076065.png)
![2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6076074.png)
![(2Z)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol;4-methylbenzenesulfonate](/img/structure/B6076084.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
